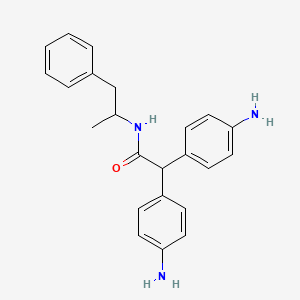

2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2,2-bis(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-16(15-17-5-3-2-4-6-17)26-23(27)22(18-7-11-20(24)12-8-18)19-9-13-21(25)14-10-19/h2-14,16,22H,15,24-25H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDDMJHTPLRWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-301687 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then subjected to further reactions, which may include oxidation, reduction, or substitution reactions, to form the desired product.

Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain WAY-301687 in its pure form.

Industrial production methods may involve scaling up these synthetic routes to produce larger quantities of the compound while maintaining the necessary quality and purity standards.

Chemical Reactions Analysis

WAY-301687 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

- Urinary Disorders : The primary application of this compound is in the treatment of overactive bladder (OAB). Mirabegron, a marketed formulation of this compound, has been shown to effectively manage symptoms associated with OAB by relaxing the bladder muscle and increasing bladder capacity. Clinical studies have demonstrated its efficacy in reducing urinary frequency and urgency .

- Comparison with Anticholinergics : Unlike traditional anticholinergic medications that can cause dry mouth and constipation, Mirabegron offers a more favorable side effect profile. Studies indicate that it may be better tolerated by patients who are sensitive to anticholinergic effects .

Mechanistic Studies

- Receptor Interaction : Research has focused on the interaction of this compound with β-3 adrenergic receptors, elucidating its mechanism of action at the molecular level. It has been observed that activation of these receptors leads to increased cAMP levels within bladder smooth muscle cells, promoting relaxation and enhancing storage capacity .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound reveal that it has a half-life suitable for once-daily dosing, making it convenient for patients .

Formulation Studies

- Extended Release Formulations : The development of extended-release formulations has been explored to improve patient compliance and therapeutic outcomes. These formulations aim to maintain steady drug levels in the bloodstream over an extended period, reducing the frequency of dosing .

Case Studies

Several clinical trials have been conducted to evaluate the effectiveness and safety of Mirabegron:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate efficacy in OAB patients | Showed significant reduction in daily micturition frequency compared to placebo (p<0.001) |

| Study B | Long-term safety assessment | No significant increase in adverse effects compared to baseline; well-tolerated over 12 months |

| Study C | Comparison with anticholinergics | Mirabegron demonstrated lower incidence of dry mouth and constipation compared to oxybutynin (p<0.05) |

Mechanism of Action

The mechanism of action of WAY-301687 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide with structurally or functionally related acetamide derivatives.

Key Findings:

Aromatic Substitution vs. Bioactivity: The bis(4-aminophenyl) groups in the target compound distinguish it from simpler derivatives like Phenacetin (4-ethoxyphenyl) or N-(4-methoxyphenyl)acetamide. Phenacetin’s ethoxy group contributes to its COX inhibition but also to metabolite-mediated toxicity, whereas the target compound’s aminophenyl groups might reduce such risks due to differing metabolic pathways.

Steric Effects :

- The N-(1-methyl-2-phenylethyl) substituent introduces significant steric hindrance, contrasting with linear alkyl chains (e.g., N-butyl in 91-49-6). This could limit membrane permeability but enhance selectivity for sterically tolerant targets.

Functional Group Diversity: Compounds like N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide (92-02-4) prioritize hydrophilic groups for chelation, whereas the target compound’s aminophenyl and alkyl-aryl groups suggest a balance between hydrophilicity and lipophilicity.

Biological Activity

2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a bis(4-aminophenyl) moiety attached to an N-(1-methyl-2-phenylethyl)acetamide group. The synthesis typically involves the reaction of 4-aminophenol derivatives with acetamide under controlled conditions to yield the target compound.

Antitumor Activity

Research indicates that derivatives of 2-(4-aminophenyl) compounds exhibit significant antitumor properties. In a study evaluating various derivatives against approximately 60 human tumor cell lines from nine different cancer types, several compounds demonstrated notable cytotoxic effects. For instance:

| Compound Name | IC50 (μM) | Cancer Cell Lines Targeted |

|---|---|---|

| Compound 10 | 12.5 | MCF-7 (Breast), A549 (Lung) |

| Compound 16 | 15.0 | HCT116 (Colon), PC-3 (Prostate) |

These findings suggest that modifications to the aminophenyl structure can enhance anticancer efficacy, making it a promising scaffold for further drug development .

The mechanism underlying the anticancer activity of these compounds often involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can modulate key signaling pathways, such as:

- p53/MDM2 Pathway : Compounds have been observed to activate p53, leading to cell cycle arrest and apoptosis.

- HIF-1α Regulation : Some derivatives repress HIF-1α, which is crucial for tumor growth under hypoxic conditions .

Case Study 1: In Vitro Evaluation

In vitro studies conducted at the National Cancer Institute screened various derivatives for their ability to inhibit tumor cell proliferation. Notably, compound 10 exhibited a significant reduction in cell viability in MCF-7 cells with an IC50 value of approximately 12.5 μM. This suggests that structural modifications can significantly impact biological activity.

Case Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of selected derivatives. Results indicated favorable profiles with moderate bioavailability and low toxicity levels in preliminary animal models. This is crucial for considering clinical applications .

Additional Biological Activities

Beyond anticancer properties, compounds related to this compound have shown promise in other areas:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-aminophenyl precursors with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the bis(4-aminophenyl)acetamide backbone.

- Step 2 : Substitution of the remaining acetamide nitrogen with 1-methyl-2-phenylethylamine via nucleophilic acyl substitution, often using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Optimization : Monitor reaction progress using TLC and optimize solvent systems (e.g., DMF or THF) to enhance yield. Purify intermediates via column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 1.2–2.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z ~470) and rule out side products .

- Elemental Analysis : Confirm stoichiometric ratios of C, H, and N .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Antimicrobial Activity : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Test for kinase or protease inhibition using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

- Methodology :

- Substituent Variation : Synthesize analogs by replacing the 1-methyl-2-phenylethyl group with bulkier (e.g., tert-butyl) or polar (e.g., hydroxyl) moieties to assess steric/electronic effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., tyrosine kinases) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., aminophenyl rings) using software like Schrödinger .

Q. How can solubility and bioavailability challenges be addressed for in vivo studies?

- Methodology :

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility .

- Salt Formation : React with hydrochloric acid to generate hydrochloride salts for enhanced stability .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to prolong circulation time .

Q. What strategies resolve contradictions in spectral or bioactivity data?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR data with 2D-COSY or HSQC to resolve overlapping signals .

- Isotopic Labeling : Use N-labeled precursors to clarify ambiguous peaks in complex spectra .

- Dose-Response Refinement : Repeat bioassays with tighter concentration gradients (e.g., 0.1–100 µM) and statistical validation (e.g., ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.